![molecular formula C25H34N6O3S B2991674 N-(4-fluoro-2-methylphenyl)-1-methyl-2,4-dioxo-3-(2-oxo-2-pyrrolidin-1-ylethyl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide CAS No. 1029742-01-5](/img/structure/B2991674.png)
N-(4-fluoro-2-methylphenyl)-1-methyl-2,4-dioxo-3-(2-oxo-2-pyrrolidin-1-ylethyl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide
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Description
N-(4-fluoro-2-methylphenyl)-1-methyl-2,4-dioxo-3-(2-oxo-2-pyrrolidin-1-ylethyl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide is a useful research compound. Its molecular formula is C25H34N6O3S and its molecular weight is 498.65. The purity is usually 95%.
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Scientific Research Applications
Green Synthesis of Heterocyclic Compounds
The compound exhibits potential as a catalyst in the green synthesis of various heterocyclic compounds, such as [1,3,4]thiadiazolo[3,2-a]pyrimidines . This process emphasizes eco-friendliness and efficiency, utilizing vanadium oxide on fluorapatite as a sustainable catalyst. The synthesis process is characterized by mild reaction conditions and high yields, making it a valuable method in pharmaceutical and material sciences.
Organic Electronics and Semiconductors
Thiazolo[4,5-d]pyrimidin-4-yl derivatives are promising building blocks in the synthesis of semiconductors for plastic electronics . These compounds have high oxidative stability and a rigid planar structure, which enables efficient intermolecular π–π overlap, a crucial feature for applications in organic photovoltaics and other electronic devices.
Biomedical Applications
The structural similarity of these compounds to various enzymes, proteins, and DNA components suggests their potential in biomedical applications . They can bind with living systems, which could be exploited in drug design, diagnostic imaging, and potentially as therapeutic agents targeting specific biological pathways.
Cancer Treatment
Substituted imidazopyridazines and benzimidazoles, which share structural features with the compounds , have been identified as inhibitors of FGFR3 . This suggests that these compounds could be used in the development of new cancer treatments, particularly targeting cancers where FGFR3 plays a role in tumor growth and survival.
properties
IUPAC Name |
2-[2-(diethylamino)-5,7-dioxo-6-prop-2-enyl-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-[4-(diethylamino)-2-methylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N6O3S/c1-7-14-30-23(33)21-22(27-24(35-21)29(10-4)11-5)31(25(30)34)16-20(32)26-19-13-12-18(15-17(19)6)28(8-2)9-3/h7,12-13,15H,1,8-11,14,16H2,2-6H3,(H,26,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBGOIUJIIOWHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC=C)SC(=N3)N(CC)CC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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